molecular formula C14H17BrN2O2 B13929143 4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide CAS No. 328062-39-1

4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide

Cat. No.: B13929143
CAS No.: 328062-39-1
M. Wt: 325.20 g/mol
InChI Key: YGAHXLOPUGRLLY-UHFFFAOYSA-N
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Description

4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide is a chemical compound that belongs to the class of benzamides It features a bromine atom attached to the benzene ring and a pyrrolidinone moiety linked via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide typically involves a multi-step process. One common method includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide involves its interaction with specific molecular targets. The pyrrolidinone moiety can interact with proteins and enzymes, potentially inhibiting their activity. The benzamide structure allows for binding to various receptors, influencing cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide is unique due to the presence of both the bromine atom and the pyrrolidinone moiety. This combination provides distinct chemical properties and potential biological activities that are not observed in simpler benzamide derivatives.

Properties

CAS No.

328062-39-1

Molecular Formula

C14H17BrN2O2

Molecular Weight

325.20 g/mol

IUPAC Name

4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide

InChI

InChI=1S/C14H17BrN2O2/c15-12-6-4-11(5-7-12)14(19)16-8-2-10-17-9-1-3-13(17)18/h4-7H,1-3,8-10H2,(H,16,19)

InChI Key

YGAHXLOPUGRLLY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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